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Compound of Interest

Compound Name: Tomopenem

Cat. No.: B1683202

This technical support center provides guidance for researchers, scientists, and drug
development professionals on the effective use of Tomopenem in preclinical animal models.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting dosage for Tomopenem in murine infection models?

A typical starting dosage for Tomopenem in murine models is 100 mg/kg, administered twice
daily.[1][2] This regimen has been shown to be effective in reducing bacterial load in chronic
Pseudomonas aeruginosa respiratory tract infections.[1][2] However, the optimal dosage will
depend on the specific animal model, the pathogen being studied, and its minimum inhibitory
concentration (MIC).

Q2: Why is cilastatin often co-administered with Tomopenem in murine studies?

Mice have high levels of the renal enzyme dehydropeptidase-1 (DHP-I), which can rapidly
inactivate carbapenems like Tomopenem, leading to a shorter half-life.[3] Cilastatin is a DHP-I
inhibitor that is co-administered to prolong the half-life of Tomopenem in mice, allowing for a
pharmacokinetic profile that is more comparable to humans.[2][3] A common dose of cilastatin
is 40 mg/kg administered with each dose of Tomopenem.[3]

Q3: What is the primary pharmacokinetic/pharmacodynamic (PK/PD) index for Tomopenem
efficacy?
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The efficacy of Tomopenem, like other carbapenems, is primarily driven by the percentage of
the dosing interval during which the free drug concentration remains above the MIC
(%fT>MIC).[3][4] Frequent dosing has been shown to enhance the efficacy of Tomopenem in
murine infection models.[3]

Q4: What are the known pharmacokinetic parameters of Tomopenem in mice?

Pharmacokinetic parameters of Tomopenem in mice can be influenced by the administration
route and the co-administration of cilastatin. Studies have shown that after subcutaneous
administration, the pharmacokinetics of Tomopenem may not be linear.[3] For detailed
parameters from a murine thigh infection model with co-administered cilastatin, please refer to
the data tables below.

Q5: Are there any known adverse effects of Tomopenem in animal studies?

In preclinical studies, Tomopenem has been generally well-tolerated. No seizure activity,
neurotoxicity, or mortality was observed in mice or rats at intravenous doses up to 600 mg/kg.
[5] As with other carbapenems, it is important to monitor animals for any signs of distress or
adverse reactions, especially at higher doses.
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Issue

Potential Cause(s)

Recommended Solution(s)

High variability in efficacy

results between animals.

- Inconsistent drug
administration (e.g.,
subcutaneous leakage).-
Differences in individual animal
metabolism.- Instability of the

prepared Tomopenem solution.

- Ensure proper training on
administration techniques. For
subcutaneous injections, tent
the skin and insert the needle
parallel to the body.[6][7]-
Increase the number of
animals per group to improve
statistical power.- Prepare
Tomopenem solutions fresh for
each administration and
protect from light if necessary.
Carbapenem stability can be
an issue.[8][9][10]

Lower than expected drug

exposure (AUC, Cmax).

- Rapid metabolism by murine
renal dehydropeptidase-|
(DHP-I).- Issues with drug
formulation or solubility.-
Incorrect administration route
for the desired exposure

profile.

- Ensure co-administration of a
DHP-I inhibitor like cilastatin at
an appropriate dose (e.g., 40
mg/kg).[3]- Verify the solubility
of Tomopenem in the chosen
vehicle. Saline is commonly
used.[3]- Consider the
pharmacokinetic profile of
different routes. Subcutaneous
administration can sometimes
lead to non-linear

pharmacokinetics.[3]

Signs of animal distress or
toxicity (e.g., lethargy, weight

loss).

- The dose of Tomopenem may
be too high for the specific
animal model or strain.-
Potential for off-target effects

of the drug or vehicle.

- Reduce the dosage of
Tomopenem in a pilot study to
determine the maximum
tolerated dose.- Ensure the
vehicle used for administration
is well-tolerated and used in a
control group.- Monitor animals
closely for clinical signs of

toxicity.
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- Standardize the inoculation

procedure, including the

- Variability in the inoculation volume and concentration of
Inconsistent bacterial load at procedure.- The bacterial the bacterial suspension.- Use
the start of treatment. strain may have unstable a well-characterized and stable

virulence. bacterial strain. Perform quality

control checks on the

inoculum.

Data Presentation
Table 1: Tomopenem Efficacy in a Murine Chronic
- : - Infection Model

. . Mean Bacterial Load (log10 CFU/lung *
Treatment Group (twice daily for 7 days)

SEM)
Saline (Control) 421 +£1.28
Tomopenem (100 mg/kg) 2.91+0.87
Meropenem (100 mg/kg) 3.01+1.00

Source:[1]

Table 2: Pharmacokinetic Parameters of Free
Tomopenem in a Murine Thigh Infection Model
(Subcutaneous Administration with 40 mg/kg Cilastatin)
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Dose (mg/kg) Cmax (ug/mL) AUCO-inf (ug-himL)  t1/2 (h)
50 25.1 18.1 0.28
100 36.8 34.6 0.35
200 45.3 68.9 0.44
400 66.8 134 0.52
800 89.2 255 0.61
Source:[3]

Table 3: Tomopenem %fT>MIC Required for Different
Is of Effi : : hiah Infecti el

%fT>MIC against P.

Efficacy Endpoint . %fT>MIC against MRSA
aeruginosa

Static Effect 29 27

1-log kill 39 35

2-log kill 51 47

Source:[4]

Experimental Protocols
Murine Chronic Respiratory Tract Infection Model

Objective: To evaluate the in vivo efficacy of Tomopenem against Pseudomonas aeruginosa in
a chronic respiratory infection model.

Methodology:
» Animal Model: Specific pathogen-free mice are used.

« Infection: Mice are anesthetized and intratracheally inoculated with a suspension of P.
aeruginosa embedded in agar beads to establish a chronic infection.
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o Treatment: Seven days post-inoculation, treatment is initiated.
o Control Group: Administered sterile saline intraperitoneally twice daily.

o Tomopenem Group: Administered 100 mg/kg Tomopenem and 100 mg/kg cilastatin
intraperitoneally twice daily.

o Comparator Group (Optional): Administered 100 mg/kg Meropenem and 100 mg/kg
cilastatin intraperitoneally twice daily.

o Duration: Treatment is continued for 7 days.

o Efficacy Assessment: 12 hours after the final dose, mice are euthanized. The lungs are
aseptically removed, homogenized, and serially diluted for bacterial enumeration (CFU
counting).

» Histopathology (Optional): Lung tissue can be fixed in formalin for histological examination to
assess inflammation. Source:[2]

Neutropenic Murine Thigh Infection Model

Objective: To determine the pharmacodynamics of Tomopenem against susceptible
pathogens.

Methodology:

o Neutropenia Induction: Mice are rendered neutropenic by intraperitoneal injections of
cyclophosphamide prior to infection.

« Infection: Mice are inoculated with a bacterial suspension (e.g., P. aeruginosa or MRSA) into
the thigh muscle.

o Treatment: Two hours post-inoculation, treatment is initiated via subcutaneous administration
of Tomopenem at various doses (e.g., 50, 100, 200, 400, 800 mg/kg) and dosing intervals
(e.g., every 3, 6, 12, or 24 hours). Each dose of Tomopenem is co-administered with 40
mg/kg cilastatin.

e Duration: Treatment is continued for 24 hours.
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» Efficacy Assessment: After 24 hours of treatment, mice are euthanized. The thigh muscles
are aseptically removed, homogenized, and plated for bacterial colony counting.

e Pharmacokinetic Analysis: Parallel groups of infected mice are used for pharmacokinetic
studies. Blood samples are collected at various time points after a single subcutaneous dose
of Tomopenem with cilastatin. Plasma concentrations of Tomopenem are determined to

calculate PK parameters. Source:[3]
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Caption: Workflow for a neutropenic murine thigh infection study with Tomopenem.
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Caption: Logical flow for optimizing Tomopenem dosage in in vivo studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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